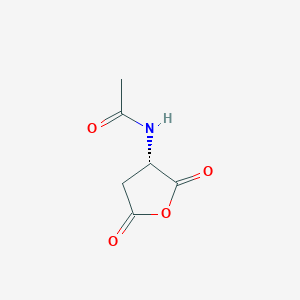

N-Acetyl-L-aspartic acid anhydride

説明

N-Acetyl-L-aspartic acid anhydride is an organic compound with the chemical formula C7H9NO4 This compound is a derivative of acetamide and features a tetrahydrofuran ring with two keto groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-aspartic acid anhydride can be achieved through several methods. One common approach involves the reaction of acetic anhydride with a suitable amine derivative under controlled conditions . Another method includes the use of ammonium acetate and acetic acid in the presence of a dehydrating agent . These reactions typically require specific temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the production of high-purity this compound .

化学反応の分析

Types of Reactions

N-Acetyl-L-aspartic acid anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles in the reaction outcomes.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted amides, each with distinct chemical and physical properties .

科学的研究の応用

Neuroscience Applications

N-Acetyl-L-aspartic acid (NAA) plays a significant role in the brain, acting as a marker for neuronal health and function. Its anhydride form is utilized in research to better understand neurological conditions.

- Metabolite Analysis : NAA is predominantly found in the brain and serves as a crucial metabolite in studies using nuclear magnetic resonance spectroscopy (NMR) for brain metabolism analysis. It is involved in the regulation of neuronal protein synthesis and myelin production, making it vital for understanding neurodegenerative diseases .

- Neuroprotective Properties : Research indicates that NAA may have neuroprotective effects, particularly in conditions like Canavan disease, where there is a deficiency of NAA. The anhydride form may enhance its stability and efficacy in therapeutic applications .

Pharmaceutical Applications

The pharmaceutical industry leverages N-acetyl-L-aspartic acid anhydride for drug development due to its biochemical properties.

- Drug Formulation : It is used as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug delivery systems aimed at treating central nervous system disorders .

- Synthesis of Peptides : The compound has been employed in peptide synthesis, where its anhydride form facilitates the formation of peptide bonds under mild conditions. This application is crucial for developing peptide-based drugs .

Biochemical Research

In biochemical research, this compound serves as a reagent for various synthetic processes.

- Enzymatic Studies : It is utilized in studies examining enzymatic pathways involving amino acids, particularly in understanding how modifications to amino acids can affect metabolic processes .

- Analytical Chemistry : The compound is also applied in analytical chemistry for the characterization of biological samples, contributing to the development of new analytical techniques that enhance sensitivity and specificity .

Case Study 1: Neuroprotective Effects

A study investigated the effects of N-acetyl-L-aspartic acid on neuronal survival following traumatic brain injury. The results indicated that administration of NAA led to improved recovery outcomes and reduced neuronal loss compared to control groups, suggesting its potential as a therapeutic agent in neuroprotection .

Case Study 2: Drug Development

Research focused on synthesizing novel compounds using this compound as a key intermediate. These compounds showed promising activity against specific neurological targets, highlighting the compound's utility in drug discovery processes aimed at treating neurodegenerative diseases .

作用機序

The mechanism of action of N-Acetyl-L-aspartic acid anhydride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes . The exact molecular targets and pathways vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Similar compounds to N-Acetyl-L-aspartic acid anhydride include:

N,N-Dimethylacetamide (DMA): Widely used as a solvent in organic synthesis.

Acetylurea: Known for its use in the synthesis of pharmaceuticals.

Acetohydroxamic acid: Used as a chelating agent and in the treatment of urinary tract infections.

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features, particularly the presence of the tetrahydrofuran ring with two keto groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

N-Acetyl-L-aspartic acid anhydride (NAAAn) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the chemical formula CHNO and is synthesized through the reaction of acetic anhydride with L-aspartic acid. The synthesis can be optimized using various methods, including continuous flow reactors to enhance yield and purity.

The biological activity of NAAAn is primarily attributed to its interaction with specific molecular targets within cells. It is known to influence several cellular pathways by inhibiting certain enzymes and proteins, which can lead to alterations in cellular processes such as:

- Neurotransmitter Regulation : NAAAn may affect neurotransmitter levels, particularly glutamate, which is crucial for neuronal communication.

- Neuroprotection : It has been suggested that NAAAn could provide neuroprotective effects, potentially mitigating neuronal loss in conditions like Alzheimer's disease .

Antimicrobial Properties

Research indicates that NAAAn exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Anticancer Potential

NAAAn has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests a potential role in cancer therapy, although further research is needed to validate these findings.

Neuroprotective Effects

The compound has been linked to neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies have shown that elevated levels of N-acetyl-L-aspartate (NAA), a metabolite related to NAAAn, correlate with neuronal health. Decreased levels of NAA are observed in conditions such as Alzheimer's disease, indicating a potential role for NAAAn in maintaining neuronal integrity .

Case Study 1: Neurodegenerative Disease

A study examining brain samples from Alzheimer's patients found significantly lower levels of N-acetyl-L-aspartate compared to healthy controls. This decrease was associated with neurodegeneration and suggests that compounds like NAAAn might help restore normal levels or protect against further loss .

Case Study 2: Antimicrobial Activity

In laboratory settings, NAAAn demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings support the potential application of NAAAn in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-Acetyl-L-aspartate (NAA) | Neuroprotective, marker for neuronal health | Predominantly found in neurons |

| Acetylurea | Antimicrobial properties | Used in pharmaceutical synthesis |

| Acetohydroxamic acid | Chelating agent | Used in urinary tract infection treatments |

特性

IUPAC Name |

N-[(3S)-2,5-dioxooxolan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQITILRHSGUCB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101236780 | |

| Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41148-79-2 | |

| Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41148-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the yield and method for synthesizing N-Acetyl-L-aspartic acid anhydride using 2,4-Dimethyl-5(4H)-oxazolone?

A1: [] this compound can be synthesized with a 75% yield by reacting this compound with 2,4-Dimethyl-5(4H)-oxazolone. This reaction leads to the formation of crystalline this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。